molecular formula C11H9ClN2O2 B1359183 4-Chloro-7-methoxyquinoline-6-carboxamide CAS No. 417721-36-9

4-Chloro-7-methoxyquinoline-6-carboxamide

Cat. No. B1359183
M. Wt: 236.65 g/mol
InChI Key: ZBTVNIDMGKZSGC-UHFFFAOYSA-N
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Patent
US08372981B2

Procedure details

7-Methoxy-4-chloroquinoline-6-carbonyl chloride (2.7 g) was dissolved in tetrahydrofuran (150 ml), and the solution was cooled to 0° C. After adding 30% ammonia water (5 ml), the mixture was stirred at room temperature for 30 minutes. Water was added, extraction was performed 3 times with ethyl acetate, and then the organic layers were combined, washed with water and saturated saline, dried over sodium sulfate and dried under reduced pressure to obtain the title compound (1.35 g).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([Cl:13])=[CH:8][CH:9]=[N:10]2)=[CH:5][C:4]=1[C:14](Cl)=[O:15].O.[NH3:18].O>O1CCCC1>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([Cl:13])=[CH:8][CH:9]=[N:10]2)=[CH:5][C:4]=1[C:14]([NH2:18])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
COC1=C(C=C2C(=CC=NC2=C1)Cl)C(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O.N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
washed with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=C2C(=CC=NC2=C1)Cl)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.